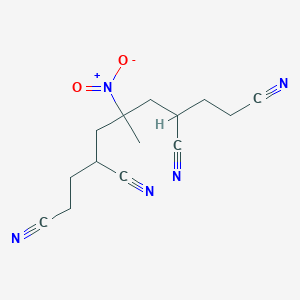
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile is an organic compound with a complex structure that includes multiple nitrile groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the introduction of nitrile groups through cyanation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile compounds.
Scientific Research Applications
5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro and nitrile groups can participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylnonane: A simpler hydrocarbon with similar carbon chain length but lacking the nitro and nitrile groups.
5-Nitrononane: Contains a nitro group but lacks the multiple nitrile groups.
Nonane-1,3,7,9-tetracarbonitrile: Similar structure but without the methyl and nitro groups.
Properties
CAS No. |
92589-89-4 |
|---|---|
Molecular Formula |
C14H17N5O2 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-methyl-5-nitrononane-1,3,7,9-tetracarbonitrile |
InChI |
InChI=1S/C14H17N5O2/c1-14(19(20)21,8-12(10-17)4-2-6-15)9-13(11-18)5-3-7-16/h12-13H,2-5,8-9H2,1H3 |
InChI Key |
GIQGMHGIIXSCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCC#N)C#N)(CC(CCC#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















